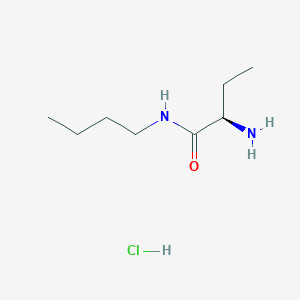

(2R)-2-amino-N-butylbutanamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R)-2-amino-N-butylbutanamide hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. It is a derivative of butanamide, featuring an amino group and a butyl group attached to the butanamide backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-N-butylbutanamide hydrochloride typically involves the reaction of 2-aminobutyronitrile with an aromatic aldehyde in an alkaline aqueous solution to generate the corresponding Schiff base. This intermediate is then hydrolyzed to yield the desired product . The reaction conditions often include controlled temperatures and pH levels to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

(2R)-2-amino-N-butylbutanamide hydrochloride can undergo various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

Applications De Recherche Scientifique

(2R)-2-amino-N-butylbutanamide hydrochloride has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Mécanisme D'action

The mechanism of action of (2R)-2-amino-N-butylbutanamide hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The butyl group may enhance the compound’s hydrophobic interactions, affecting its overall efficacy.

Comparaison Avec Des Composés Similaires

Similar Compounds

- ®-2-Aminobutyramide hydrochloride

- (S)-2-Aminobutyramide hydrochloride

- 2-Aminobutanamide hydrochloride

Uniqueness

(2R)-2-amino-N-butylbutanamide hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the butyl group also distinguishes it from other similar compounds, potentially enhancing its hydrophobic interactions and overall efficacy in various applications.

Activité Biologique

(2R)-2-amino-N-butylbutanamide hydrochloride, also known as a derivative of butanamide, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's structural characteristics suggest it may interact with various biological targets, leading to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that compounds with similar structures often exhibit activity related to neurotransmitter modulation and enzyme inhibition.

- Neurotransmitter Modulation : Compounds within this class may influence neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are crucial for cognitive function and mood regulation.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, potentially affecting metabolic pathways and signaling cascades within cells.

Pharmacological Effects

Studies have reported a range of pharmacological effects associated with this compound:

- Anticancer Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents. For instance, related compounds have been evaluated for their ability to induce apoptosis in tumor cells .

- Cognitive Enhancement : There is emerging evidence that these compounds may enhance cognitive functions, possibly through their action on cholinergic pathways .

- Cardiovascular Effects : Similar compounds have been studied for their impact on cardiovascular health, including modulation of blood pressure and heart rate through calcium channel interactions .

Case Studies

Case Study 1: Anticancer Properties

A study investigated the effects of a related compound on FaDu hypopharyngeal tumor cells. The results showed that the compound induced apoptosis more effectively than conventional treatments like bleomycin. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, a derivative was tested for its ability to prevent neuronal cell death in models of oxidative stress. Results indicated significant protective effects, suggesting potential applications in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Table 2: Structural Activity Relationship

| Compound Structure | Biological Activity | Key Findings |

|---|---|---|

| Piperidine derivatives | Anticancer activity | Enhanced apoptosis induction |

| N-alkylpiperidine carbamates | Cholinesterase inhibition | Superior selectivity and inhibition properties |

| 1-Benzylpyrrolidine derivatives | Neuroprotective effects | Prevented oxidative stress-induced neuronal death |

Research Findings

Recent studies emphasize the need for further exploration into the pharmacokinetics and toxicity profiles of this compound. Understanding these parameters is crucial for assessing its viability as a therapeutic agent. Theoretical models and experimental data suggest that while promising, comprehensive evaluations are necessary to establish safety and efficacy.

Propriétés

IUPAC Name |

(2R)-2-amino-N-butylbutanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.ClH/c1-3-5-6-10-8(11)7(9)4-2;/h7H,3-6,9H2,1-2H3,(H,10,11);1H/t7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATGAGKEGYXFOU-OGFXRTJISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(CC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC(=O)[C@@H](CC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.